molecular formula C20H22N2O5S B4672367 2-[({3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID

2-[({3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID

Cat. No.: B4672367
M. Wt: 402.5 g/mol
InChI Key: WFQHOYBLQRDEQE-UHFFFAOYSA-N
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Description

2-[({3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with carbamoyl and methoxyacetic acid groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID typically involves multi-step organic synthesis. The key steps may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Carbamoyl Groups: This step may involve the reaction of the benzothiophene intermediate with isocyanates or carbamoyl chlorides.

    Attachment of the Methoxyacetic Acid Group: This can be done through esterification or amidation reactions using methoxyacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[({3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl groups can be reduced to amines under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[({3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID likely involves interactions with specific molecular targets, such as enzymes or receptors. The carbamoyl groups may facilitate binding to proteins, while the benzothiophene core could interact with hydrophobic pockets in target molecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID is unique due to its combination of a benzothiophene core with carbamoyl and methoxyacetic acid groups. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[2-[[3-[(3-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-12-5-4-6-13(9-12)21-19(26)18-14-7-2-3-8-15(14)28-20(18)22-16(23)10-27-11-17(24)25/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQHOYBLQRDEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[({3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
Reactant of Route 2
2-[({3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
Reactant of Route 3
2-[({3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
Reactant of Route 4
2-[({3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-[({3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID
Reactant of Route 6
2-[({3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID

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